Flurothyl

Catalog No.
S601078
CAS No.
333-36-8
M.F
C4H4F6O
M. Wt
182.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flurothyl

CAS Number

333-36-8

Product Name

Flurothyl

IUPAC Name

1,1,1-trifluoro-2-(2,2,2-trifluoroethoxy)ethane

Molecular Formula

C4H4F6O

Molecular Weight

182.06 g/mol

InChI

InChI=1S/C4H4F6O/c5-3(6,7)1-11-2-4(8,9)10/h1-2H2

InChI Key

KGPPDNUWZNWPSI-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)OCC(F)(F)F

Synonyms

Fluorothyl, Flurothyl, Flurotyl, Indoklon

Canonical SMILES

C(C(F)(F)F)OCC(F)(F)F

Inducing Seizures in Laboratory Animals

One of the main uses of flurothyl in scientific research is inducing seizures in laboratory animals, particularly rodents. This allows researchers to study the mechanisms of epilepsy, test potential anticonvulsant drugs, and investigate the effects of seizures on the brain . Flurothyl's advantage over other seizure-inducing methods, like electrical stimulation, lies in its ability to mimic the natural onset of seizures more closely.

Investigating Mechanisms of Anesthesia

Flurothyl, despite its convulsant properties, is structurally similar to some anesthetic drugs. Researchers have used it to study the mechanisms of anesthesia by comparing its effects on various cellular pathways with those of known anesthetics. This research helps scientists understand the complex processes underlying general anesthesia and the development of safer and more targeted anesthetics in the future .

Historical Use in Psychiatric Research

  • Difficulty in controlling the dosage and potential for adverse effects.
  • The emergence of safer and more effective alternatives for treating psychiatric disorders.
  • Ethical concerns regarding the use of convulsive therapies in psychiatry.

Flurothyl, also known as bis-2,2,2-trifluoroethyl ether, is a volatile liquid compound categorized within the halogenated ether family. Its chemical formula is C₄H₄F₆O, and it has a molecular weight of 182.0644 g/mol. This compound is recognized for its rapid action as a central nervous system stimulant, particularly noted for inducing seizures shortly after exposure. Flurothyl has been used in experimental settings to study seizure mechanisms and has historical significance in the context of convulsive therapy .

The exact mechanism of action of Fluorothyl as a convulsant is not fully understood. Research suggests it might disrupt neuronal membrane function, leading to increased neuronal excitability and seizures []. However, further research is needed to elucidate the specific molecular targets and pathways involved.

Fluorothyl is considered a central nervous system (CNS) depressant at high concentrations []. Inhalation can cause dizziness, nausea, and unconsciousness. Due to its convulsant properties, it can induce seizures at high doses []. There is limited data available on its specific toxicity.

Typical of ethers and halogenated compounds. Its structure allows it to undergo:

  • Hydrolysis: Flurothyl can react with water to form trifluoroethanol and other byproducts.
  • Dehalogenation: Under specific conditions, flurothyl may lose halogen atoms, leading to the formation of less halogenated compounds.
  • Combustion: Like many organic compounds, flurothyl can combust in the presence of oxygen, producing carbon dioxide and hydrogen fluoride as primary products.

The exact reaction pathways depend on environmental conditions such as temperature and the presence of catalysts.

Flurothyl can be synthesized through several methods:

  • Etherification: This involves reacting 2,2,2-trifluoroethanol with an appropriate reagent under acidic conditions to form the ether.
  • Halogenation: Starting from simple hydrocarbons, halogenating agents can be used to introduce fluorine atoms into the structure, followed by etherification.
  • Direct Fluorination: Utilizing fluorinating agents on suitable precursors can yield flurothyl directly.

Each method requires careful control of reaction conditions to ensure high yield and purity of the final product.

Flurothyl has several applications:

  • Research Tool: It is primarily used in neuroscience research to induce seizures in animal models.
  • Pharmacological Studies: Flurothyl serves as a model compound for studying convulsions and related neurological disorders.
  • Historical Medical Use: Although less common today, flurothyl was once considered for use in convulsive therapy before being largely replaced by electroconvulsive therapy techniques.

Flurothyl interacts with various biological systems:

  • Sodium Channels: It has been shown to increase the opening probability of sodium channels, which is critical for its convulsant action.
  • Gamma-Aminobutyric Acid Type A Receptors: Studies indicate that flurothyl may inhibit these receptors, which typically mediate inhibitory neurotransmission in the brain .
  • Genetic Studies: Research has linked mutations in sodium channel genes with responses to flurothyl-induced seizures, suggesting potential genetic predispositions affecting its efficacy .

Several compounds share structural or functional similarities with flurothyl. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Diethyl EtherC₄H₁₀OCommonly used anesthetic; less potent than flurothyl
HalothaneC₂HBrClF₃Inhaled anesthetic; produces less rapid CNS effects
IsofluraneC₃H₂F₅OVolatile anesthetic; similar mechanism but different applications
EnfluraneC₃H₂F₅OUsed as an anesthetic; lower potency compared to flurothyl

Flurothyl is unique due to its rapid onset of action specifically as a convulsant agent, contrasting with other compounds that primarily serve as anesthetics or have different pharmacological profiles.

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Exact Mass

182.01663372 g/mol

Monoisotopic Mass

182.01663372 g/mol

Boiling Point

63.9 °C

Heavy Atom Count

11

Melting Point

122.5-123

UNII

9Z467FG2YK

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

155.99 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

333-36-8

Wikipedia

Flurothyl

Dates

Modify: 2023-08-15

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